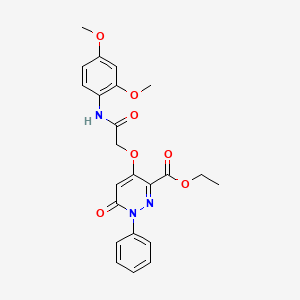

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

描述

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a phenyl group at position 1, an ethyl carboxylate at position 3, and a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy moiety at position 4.

属性

IUPAC Name |

ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)15-8-6-5-7-9-15)33-14-20(27)24-17-11-10-16(30-2)12-18(17)31-3/h5-13H,4,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWNUJJRPYFAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by research findings and case studies.

Structural Overview

The compound features a pyridazine core substituted with various functional groups, including an ethyl ester and a dimethoxyphenyl amino moiety. Its molecular formula is with a molecular weight of approximately 453.4 g/mol. The presence of the dimethoxyphenyl group is significant as it may enhance the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the pyridazine core : This often involves the reaction of hydrazine with appropriate carbonyl compounds.

- Substitution reactions : The introduction of the dimethoxyphenyl amino group is achieved through nucleophilic substitution methods.

- Esterification : The final step usually involves esterification to form the ethyl ester derivative.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that compounds structurally related to this pyridazine derivative showed potent effects against multidrug-resistant cancer cell lines. The mechanism appears to involve the inhibition of specific pathways associated with cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

A detailed Structure-Activity Relationship (SAR) study highlights how modifications in the molecular structure influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of hydrophilic groups | Increases potency |

| Replacement of amino groups | Affects cytotoxicity; tertiary amines showed reduced activity |

| Size and position of substituents | Optimal sizes at para positions enhance activity |

These findings suggest that careful tuning of the structure can lead to improved therapeutic profiles .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory activities. Preliminary assays indicate that it may inhibit pro-inflammatory cytokines, thus suggesting potential applications in treating inflammatory diseases.

Study 1: Anticancer Activity in vitro

A series of in vitro experiments were conducted using various cancer cell lines, including breast and colon cancer models. The results showed that the compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating strong potency compared to existing chemotherapeutics .

Study 2: In vivo Efficacy

In vivo studies using animal models demonstrated that treatment with this compound resulted in a marked decrease in tumor size and improved survival rates compared to control groups. These studies support its potential as a viable candidate for further development in cancer therapy .

相似化合物的比较

Pyrimidine Derivatives

The compound 3-(1-cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one () shares a heterocyclic core (pyrimidine) but differs in substituents, including cyclohexyl, ethoxyphenyl, and quinoxaline groups. The dihydropyridazine core in the target compound may confer distinct electronic properties compared to pyrimidine, influencing reactivity or binding interactions .

Triazine Derivatives

Compounds like those in , featuring triazine cores with dimethylamino benzylidene and pyrrolidinyl substituents, exhibit planar aromatic systems.

Physicochemical Properties

The target compound’s ethyl carboxylate and methoxy groups may enhance solubility in polar aprotic solvents compared to cyclohexyl-substituted analogues (). The dihydropyridazine core could reduce thermal stability relative to fully aromatic triazine derivatives (), though experimental data are lacking.

Bioactivity

No bioactivity data are provided for the target compound.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。